molecular formula C12H19N3O2 B6234828 tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate CAS No. 1005756-44-4

tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate

Cat. No.: B6234828
CAS No.: 1005756-44-4
M. Wt: 237.3
InChI Key:
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Description

tert-Butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It may also be involved in the development of biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pyridine ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • tert-Butyl N-{[3-(aminomethyl)oxetan-3-yl]methyl}carbamate

Uniqueness: tert-Butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds without the pyridine moiety .

Properties

CAS No.

1005756-44-4

Molecular Formula

C12H19N3O2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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